N-(2-aminophenyl)-2,6-difluorobenzamide
Overview
Description
N-(2-aminophenyl)-2,6-difluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amine group attached to a phenyl ring, which is further connected to a difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing N-(2-aminophenyl)-2,6-difluorobenzamide involves the reaction of 2,6-difluorobenzoyl chloride with 2-aminophenylamine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminophenyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding nitro or azo derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with various functional groups.
Oxidation: Nitrobenzamides or azo compounds.
Reduction: Hydroxylamines or hydrazines.
Scientific Research Applications
N-(2-aminophenyl)-2,6-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-aminophenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the difluorobenzamide moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminophenyl)benzamide: Lacks the difluoro substitution, leading to different electronic properties and reactivity.
2,6-difluorobenzamide: Lacks the amine group, resulting in different biological activities and applications.
N-(2-aminophenyl)-2-fluorobenzamide: Contains only one fluorine atom, which affects its chemical and physical properties.
Uniqueness
N-(2-aminophenyl)-2,6-difluorobenzamide is unique due to the presence of both the amine group and the difluorobenzamide moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry, materials science, and industrial processes .
Properties
IUPAC Name |
N-(2-aminophenyl)-2,6-difluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-8-4-3-5-9(15)12(8)13(18)17-11-7-2-1-6-10(11)16/h1-7H,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJNCYPFPAETBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384416 | |
Record name | N-(2-aminophenyl)-2,6-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
658039-32-8 | |
Record name | N-(2-aminophenyl)-2,6-difluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.